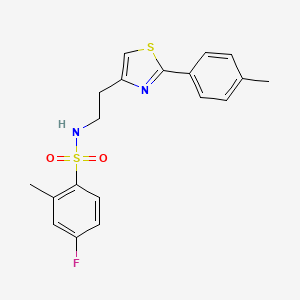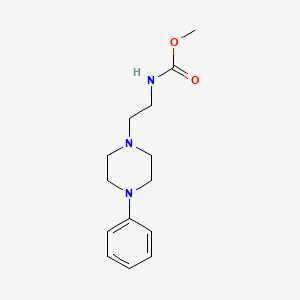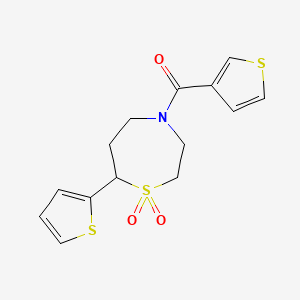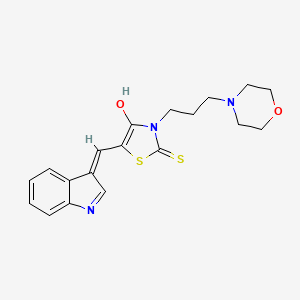![molecular formula C10H15N3O3 B2381804 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid CAS No. 1341550-18-2](/img/structure/B2381804.png)
3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a butanoic acid group and a dimethylcarbamoyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . Another study reported the synthesis of novel 3-(pyrazol-1-yl)-6-oxopyridazine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms . The butanoic acid group would contribute to the polarity of the molecule, and the dimethylcarbamoyl group would add steric bulk .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the functional groups present in the molecule. The pyrazole ring can undergo various reactions such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of a pyrazole ring, a butanoic acid group, and a dimethylcarbamoyl group would likely contribute to its polarity, solubility, and reactivity .Zukünftige Richtungen
The future directions for research on “3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. Given the biological activity of similar compounds, it may also be of interest to investigate its potential uses in fields such as medicinal chemistry, agriculture, or environmental science .
Eigenschaften
IUPAC Name |
3-[3-(dimethylcarbamoyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(6-9(14)15)13-5-4-8(11-13)10(16)12(2)3/h4-5,7H,6H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPXKHMUYJVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)

